molecular formula C16H17ClN2S B1197114 Chlorphenethazine CAS No. 2095-24-1

Chlorphenethazine

Cat. No.: B1197114
CAS No.: 2095-24-1
M. Wt: 304.8 g/mol
InChI Key: ILROKGAXBGPFAI-UHFFFAOYSA-N
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Description

Historical Context and Evolution within Phenothiazine (B1677639) Chemistry

The historical trajectory of Chlorphenethazine is intrinsically linked to the evolution of phenothiazine chemistry, a field that began with the synthesis of phenothiazine itself in 1883 by A. Bernthsen, who created it by fusing diphenylamine (B1679370) with sulfur acs.orgwikipedia.org. This foundational heterocyclic compound, 10H-Phenothiazine, laid the groundwork for a vast array of derivatives wikipedia.org.

The true significance of phenothiazine derivatives in medicine became apparent with the development of compounds like chlorpromazine (B137089) and promethazine. These agents revolutionized psychiatry and allergy treatment, respectively, marking a pivotal moment in pharmacology wikipedia.org. Chlorpromazine, for instance, became a cornerstone in the treatment of schizophrenia and other psychotic disorders as one of the first-generation typical antipsychotic medications nih.gov. Promethazine, on the other hand, gained prominence for its antihistaminic properties wikipedia.org. This compound emerged within this context as another phenothiazine derivative, contributing to the growing understanding of this class's pharmacological potential ontosight.ai.

Chemical Classification and Distinctive Structural Features of this compound

This compound is chemically classified as a phenothiazine derivative nih.govontosight.ai. Its distinctive structural features are characterized by a tricyclic phenothiazine ring system, which consists of two benzene (B151609) rings linked by a sulfur atom and a nitrogen atom. Attached to this core structure are specific substituents that define this compound's unique identity.

The compound's IUPAC name is 2-(2-chlorophenothiazin-10-yl)-N,N-dimethylethanamine nih.gov. Its molecular formula is C₁₆H₁₇ClN₂S nih.govuni.luchemsrc.comunivr.it, and it has a molecular weight of approximately 304.83800 Da chemsrc.com. A key structural feature is the presence of a chlorine atom at the 2-position of one of the benzene rings within the phenothiazine nucleus. Additionally, a dimethylaminoethyl side chain is attached to the nitrogen atom at the 10-position of the phenothiazine ring system nih.govontosight.aiontosight.ai. This specific arrangement of substituents contributes to its chemical and pharmacological profile.

Table 1: Key Chemical Identifiers for this compound

PropertyValueSource
PubChem CID62861 nih.gov
IUPAC Name2-(2-chlorophenothiazin-10-yl)-N,N-dimethylethanamine nih.gov
Molecular FormulaC₁₆H₁₇ClN₂S nih.govuni.lu
Molecular Weight304.83800 Da chemsrc.com
CAS Number2095-24-1 nih.govchemsrc.com
InChIKeyILROKGAXBGPFAI-UHFFFAOYSA-N nih.govuni.lu

Significance of this compound in Chemical and Early Pharmaceutical Research Paradigms

This compound holds significance in chemical and early pharmaceutical research paradigms primarily as a subject of interest due to its potential effects on the central nervous system ontosight.ai. Its membership in the phenothiazine class, known for its diverse pharmacological activities, positioned it as a compound for investigation in the development of new drugs ontosight.aiontosight.ai.

The broader phenothiazine class has been extensively studied for its therapeutic potential, including applications in treating psychiatric disorders such as schizophrenia, and for its antiemetic effects ontosight.ainih.gov. Researchers have continuously explored derivatives of phenothiazines, including compounds like this compound, with the aim of developing agents with improved efficacy and reduced side effects ontosight.ai. The study of this compound contributed to the understanding of how structural modifications within the phenothiazine scaffold could influence pharmacological properties, thereby aiding in the elucidation of structure-activity relationships crucial for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenothiazin-10-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c1-18(2)9-10-19-13-5-3-4-6-15(13)20-16-8-7-12(17)11-14(16)19/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILROKGAXBGPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22632-00-4 (hydrochloride)
Record name Chlorfenethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00943241
Record name 2-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095-24-1
Record name Chlorfenethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorfenethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J205NZ30N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry of Chlorphenethazine

Advanced Synthetic Approaches and Methodological Innovations

Principles of Green Chemistry Applied to Chlorphenethazine Production

While specific "green" methodologies exclusively for this compound are not widely detailed, the principles of green chemistry offer a framework for evaluating and improving the environmental footprint of its production, as well as the synthesis of other phenothiazine (B1677639) derivatives. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances slideshare.net.

The 12 principles of green chemistry, formulated by Paul Anastas and John Warner, provide guidelines for sustainable chemical synthesis slideshare.net. Applying these to this compound production involves considering several aspects:

Waste Prevention (Principle 1): Traditional synthesis routes, such as the cyclization of 3-chlorodiphenylamine (B1664595) with sulfur, generate hydrogen sulfide (B99878) as a byproduct, which is a hazardous gas requiring absorption and treatment google.comyoutube.com. Designing processes that minimize or eliminate such byproducts is a key green chemistry goal nih.gov.

Atom Economy (Principle 2): Maximizing the incorporation of all atoms from the starting materials into the final product is crucial for reducing waste slideshare.netnih.gov. Reactions that produce significant amounts of low-value or hazardous byproducts, like the evolution of HCl and SO₂ from thionyl chloride reactions google.comgoogle.comorgsyn.org, inherently have lower atom economy.

Less Hazardous Chemical Synthesis (Principle 3): The use of reagents like thionyl chloride and strong bases such as sodium amide poses safety and environmental challenges due to their corrosive and reactive nature, and the generation of hazardous gaseous byproducts google.comgoogle.comorgsyn.org. Exploring less toxic alternatives or milder reaction conditions would align with this principle slideshare.netnih.gov.

Safer Solvents and Auxiliaries (Principle 5): Solvents like DMF or xylene are often used in phenothiazine synthesis chemicalbook.comsolubilityofthings.com. Shifting towards safer, less toxic, or even solvent-free reaction conditions, where practicable, would be a significant green improvement slideshare.netnih.gov.

Energy Efficiency (Principle 6): Many synthetic steps for phenothiazines involve heating and reflux google.comgoogle.comchemicalbook.comgoogle.comgoogle.com. Developing methods that operate at ambient temperature and pressure can significantly reduce energy consumption. Electrochemical methods for phenothiazine synthesis, for instance, are being explored as a sustainable strategy, often performed under mild conditions and at room temperature with high atom economy nih.govresearchgate.net. This represents a promising avenue for more energy-efficient production.

Catalysis (Principle 9): Utilizing catalytic reagents, rather than stoichiometric ones, can enhance reaction efficiency and reduce waste. Some reported phenothiazine syntheses incorporate catalytic amounts of iron or iodine google.com. Further development of highly selective and reusable catalysts could improve the greenness of the process slideshare.net.

Molecular Interactions and Biochemical Mechanisms of Chlorphenethazine Excluding Clinical Pharmacodynamics

Fundamental Molecular Target Identification and Characterization

The primary molecular targets of phenothiazines are typically neurotransmitter receptors within the central nervous system. The chemical structure of phenothiazines allows them to bind to these receptors, thereby interfering with their normal function.

Studies on phenothiazine (B1677639) derivatives have demonstrated significant binding affinities for several types of receptors, primarily dopamine (B1211576), muscarinic cholinergic, and histamine (B1213489) receptors. nih.govnih.gov In non-clinical model systems, such as rat brain tissue, these compounds have been shown to compete with native ligands for binding sites on these receptors. nih.gov

For instance, phenothiazines like chlorpromazine (B137089) and fluphenazine (B1673473) exhibit notable affinity for dopamine D2 receptors. nih.gov Their binding to these receptors is a key aspect of their mechanism of action. Furthermore, many phenothiazines also display significant binding to muscarinic cholinergic receptors and histamine H1 receptors. nih.gov The affinity for these different receptor types can vary among different phenothiazine derivatives, leading to a range of biological effects. nih.gov

Table 1: Representative In Vitro Receptor Binding Affinities of Related Compounds

CompoundReceptorTissue/SystemAffinity (Ki/Kd)
Dexchlorpheniramine (B1670334)Histamine H1Human cloned receptor2.67 - 4.81 nM (Ki)
DexchlorpheniramineMuscarinic Acetylcholine (B1216132)Rat brain20 - 30 µM (Ki)
ChlorpromazineDopamine D2Rat brainHigh Affinity
ChlorpromazineMuscarinic CholinergicRat brainHigh Affinity
FluphenazineDopamine D2Rat brainHigh Affinity
FluphenazineMuscarinic CholinergicRat brainLower Affinity

This table presents data from related compounds to infer the potential binding profile of Chlorphenethazine. Specific data for this compound is not available.

Phenothiazines are known to interact with various enzyme systems, most notably the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govopenanesthesia.org These enzymes are crucial for the metabolism of a wide array of xenobiotics. nih.gov In vitro studies using liver homogenates, which contain these enzymes, can reveal the potential for a compound to inhibit or induce their activity. nih.gov

While specific studies on this compound's interaction with CYP450 enzymes in liver homogenates are not prominent in the available literature, the phenothiazine chemical structure suggests a likelihood of such interactions. Inhibition of CYP450 enzymes by a drug can lead to altered metabolism of other concurrently administered substances that are substrates for the same enzymes. nih.gov The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies. khanacademy.orgnih.gov

For example, other antipsychotic drugs have been shown to be potent inhibitors of specific CYP450 isoforms. The nature of this inhibition (e.g., competitive) and the specific isoforms affected (e.g., CYP1A2, CYP2D6) are critical determinants of potential drug-drug interactions. It is plausible that this compound would also exhibit inhibitory effects on one or more CYP450 enzymes.

Ligand-Protein Interaction Profiling at the Molecular Level

The interaction of a small molecule ligand like this compound with its protein targets can be characterized at the molecular level through various experimental and computational techniques. These methods provide insights into the specific binding site and the nature of the chemical interactions involved.

Computational molecular docking studies are frequently employed to predict the binding mode of a ligand to a protein with a known three-dimensional structure. jchps.combiointerfaceresearch.com For phenothiazines, docking studies with dopamine and histamine receptors would likely show the characteristic tricyclic ring system inserting into a hydrophobic pocket of the receptor, with the side chain forming ionic or hydrogen bond interactions with key amino acid residues. academicjournals.org

While a specific ligand-protein interaction profile for this compound is not available, the general principles of phenothiazine binding suggest that interactions with aromatic amino acid residues within the receptor binding pocket would be crucial for stabilizing the complex.

Biophysical Characterization of this compound Interactions with Model Biological Systems (e.g., membrane interactions, if relevant to the phenothiazine class)

Studies using model biological systems, such as artificial lipid bilayers or vesicles, have shown that phenothiazines can intercalate into the lipid bilayer. researchgate.netnih.gov This insertion can alter membrane fluidity, thickness, and curvature. nih.govrsc.org For example, the phenothiazine derivative trifluoperazine (B1681574) has been shown to increase the surface area of membranes while reducing the bilayer thickness. nih.gov

The interaction of phenothiazines with lipid bilayers is also influenced by the lipid composition and the charge of the molecule. nih.gov The kinetics and thermodynamics of these interactions can be studied using techniques such as isothermal titration calorimetry. nih.gov For the related compound chlorpromazine, studies have shown that its interaction with lipid bilayers is an enthalpically driven process. nih.govresearchgate.net It is expected that this compound would exhibit similar biophysical interactions with model membrane systems, leading to alterations in their physical properties.

Computational and Theoretical Chemistry of Chlorphenethazine

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that correlates the chemical structure of compounds with their biological or physicochemical activities. nih.govemblasproject.org By developing mathematical models, QSAR aims to predict the activity of new or untested compounds based on their molecular descriptors.

The development of QSAR models for Chlorphenethazine analogs would involve:

Data Collection: Gathering a dataset of this compound derivatives with known experimental activities against a specific biological target or for a particular physicochemical property.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, topological, hydrophobic) for each compound in the dataset. nih.gov

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to establish a mathematical relationship between the descriptors and the observed activities. nih.gov

Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external validation sets to ensure its robustness and predictive power. nih.govnih.gov

Such QSAR models could theoretically predict the theoretical activities of novel this compound analogs, guiding the design of new compounds with improved properties. However, specific published research on the development of QSAR models for the theoretical activities of this compound analogs is not widely documented in the publicly accessible scientific literature.

Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positively/negatively ionizable groups) that are necessary for a molecule to exhibit a specific biological activity. core.ac.ukyoutube.comijmo.org These models can be derived from known active ligands (ligand-based) or from the binding site of a target protein (structure-based). core.ac.uk

Virtual screening, guided by pharmacophore models, involves searching large chemical databases to identify new compounds that possess the desired pharmacophoric features, thus potentially exhibiting similar biological activity. core.ac.ukyoutube.com For this compound, if a pharmacophore model were developed based on its presumed mechanism of action or based on active analogs, it could be used to:

Identify Novel Scaffolds: Screen diverse chemical libraries for compounds sharing the critical features.

Optimize Existing Structures: Guide modifications to this compound itself or its derivatives to enhance activity or selectivity.

While pharmacophore modeling and virtual screening are powerful tools in drug discovery, specific published studies detailing the development of pharmacophore models for this compound or its use in virtual screening for novel interactions are not extensively reported in the current scientific literature.

Advanced Analytical Methodologies for Chlorphenethazine Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental for identifying functional groups, determining molecular connectivity, and quantifying the presence of Chlorphenethazine.

While specific detailed applications of Ultraviolet-Visible (UV-Vis) spectrophotometry solely for this compound were not extensively detailed in the provided search results, this technique is generally employed for compounds possessing chromophores, such as the phenothiazine (B1677639) ring system present in this compound nih.gov. UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. It is commonly used for quantitative analysis by establishing a correlation between absorbance and concentration, following the Beer-Lambert law. For aromatic compounds like phenothiazines, characteristic absorption maxima in the UV region are expected, which can be utilized for both identification and quantification in various matrices.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of a compound's chemical bonds. Although comprehensive spectral data specifically for this compound via IR or Raman spectroscopy was not explicitly detailed in the search results, these techniques are invaluable for structural characterization of organic molecules. IR spectroscopy identifies functional groups present in the molecule through characteristic absorption bands, while Raman spectroscopy offers complementary information, particularly useful for analyzing non-polar bonds and aqueous samples. The distinct vibrational modes of the phenothiazine core and its substituents in this compound would yield a unique spectral signature, enabling its identification and differentiation from other compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structure, providing information on the number and type of atoms (e.g., hydrogen, carbon) and their connectivity within a molecule. For this compound, 13C NMR spectra are known to be available nih.gov. This technique provides chemical shift values for each unique carbon atom, which are highly sensitive to the electronic environment and can confirm the presence of specific carbon frameworks and functional groups. While specific 1H NMR data for this compound was not found in the search results, 1H NMR would typically provide insights into the proton environment, including their chemical shifts, integration (number of protons), and coupling patterns, which are crucial for confirming the complete molecular structure and stereochemistry.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern. For this compound (C₁₆H₁₇ClN₂S), both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) data are available nih.gov. GC-MS involves separating volatile compounds by gas chromatography before their introduction into the mass spectrometer, while LC-MS couples liquid chromatography with MS for the analysis of non-volatile or thermally labile compounds.

Mass Spectrometry Data for this compound nih.gov:

Techniques: GC/MS, LC-MS (using HCD - Higher-energy Collisional Dissociation).

LC-MS Instrument: Thermo Fisher Q Exactive Orbitrap.

Predicted Collision Cross Section (CCS) Values: Predicted CCS values for various adducts of this compound are available, which can aid in its identification in complex samples nih.gov.

Adductm/zPredicted CCS (Ų)
[M+H]+305.08738166.2
[M+Na]+327.06932182.0
[M+NH4]+322.11392177.4
[M+K]+343.04326170.1
[M-H]-303.07282171.7
[M+Na-2H]-325.05477173.7
[M]+304.07955171.1
[M]-304.08065171.1

MS/MS (tandem mass spectrometry) techniques are also employed for the analysis of this compound, particularly in broad-scope toxicological screening in biosamples and environmental monitoring, allowing for the detection and determination of emerging pollutants researchgate.netemblasproject.orgcore.ac.ukumweltbundesamt.de. This involves fragmenting precursor ions to generate characteristic product ion spectra, which serves as a highly specific identifier for the compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, impurities, or other components in a sample, enabling its subsequent detection and quantification.

While extensive details on specific High-Performance Liquid Chromatography (HPLC) method development and validation solely for this compound were not explicitly found in the provided search results, HPLC is a widely used and versatile technique for the analysis of pharmaceutical compounds, including phenothiazine derivatives. HPLC methods typically involve a stationary phase (e.g., C18 reversed-phase column) and a mobile phase (a mixture of solvents) to separate components based on their differential interactions with these phases. Detection is commonly achieved using UV detectors.

The development and validation of an HPLC method for a compound like this compound would generally follow guidelines set by regulatory bodies, ensuring the method is suitable for its intended purpose. Key validation parameters include:

Specificity: Ensuring the method can accurately measure the analyte in the presence of other components.

Linearity: Demonstrating a proportional relationship between the analyte concentration and detector response over a defined range.

Accuracy: Assessing the closeness of measured values to the true values.

Precision: Evaluating the reproducibility of the method under the same operating conditions (repeatability) and over a period of time (intermediate precision).

Detection Limit (LOD) and Quantification Limit (LOQ): Determining the lowest concentration that can be detected and quantified, respectively.

Robustness: Assessing the method's ability to remain unaffected by small, deliberate variations in method parameters.

Given that this compound is a phenothiazine, HPLC would be an appropriate technique for its separation and quantification in various matrices, including pharmaceutical formulations or biological samples, if such applications were to be developed.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The technique leverages the high separation efficiency of GC with the robust identification capabilities of MS. For this compound, GC-MS data is available in spectral databases, indicating its amenability to this analytical approach. The PubChem database, for instance, provides a GC-MS spectrum for this compound, with the data sourced from research conducted at the University of Saarland nih.gov. This suggests that GC-MS can be utilized for the qualitative and potentially quantitative analysis of this compound.

While the existence of GC-MS data for this compound is confirmed, detailed research findings outlining specific GC-MS parameters, such as column types, temperature programs, carrier gases, and fragmentation patterns under various ionization conditions, are not extensively documented in the readily available literature focusing solely on this compound. However, the general principles of GC-MS, including electron ionization (EI) for fragmentation and characteristic mass-to-charge ratios (m/z) of resulting ions, would apply to its characterization.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers distinct advantages, including high separation efficiency, minimal sample and solvent consumption, and rapid analysis times. It is particularly effective for the separation of charged and neutral molecules, including pharmaceuticals and their enantiomers. This compound, as a drug compound, is listed in chemical databases that are relevant to CE applications physionet.org.

Despite its inclusion in such databases, specific detailed research findings on the high-resolution separation of this compound, or its potential enantiomers, using capillary electrophoresis are not widely reported in the retrieved scientific literature. CE methods typically involve optimizing parameters such as buffer pH, buffer concentration, applied voltage, and the use of chiral selectors for enantiomeric separations. While these general principles would be applicable to developing a CE method for this compound, specific experimental conditions and performance data (e.g., migration times, resolution, plate numbers) for this compound itself are not extensively documented.

Comprehensive Two-Dimensional Chromatography for Complex Mixtures

Comprehensive two-dimensional chromatography, such as GC×GC-MS or LC×LC-MS, significantly enhances separation power compared to one-dimensional techniques, making it ideal for the analysis of complex mixtures. This technique involves coupling two independent separation mechanisms, providing a much higher peak capacity and improved resolution for co-eluting compounds. This compound has been identified as a compound that can be detected using comprehensive two-dimensional chromatography coupled with mass spectrometry in broad-scope screening methodologies, particularly for emerging pollutants in environmental waters core.ac.ukemblasproject.org.

While its detectability by this advanced technique has been noted in screening studies, detailed research findings specifically focusing on the comprehensive two-dimensional chromatographic characterization of this compound, including specific column combinations, modulation parameters, or the resolution of its structural isomers or impurities in complex matrices, are limited in the publicly available literature. The application of such techniques to this compound would aim to achieve superior separation and identification within highly intricate samples.

Electrochemical Characterization and Sensing Applications

Electrochemical methods, including voltammetry, offer sensitive and selective approaches for characterizing the redox behavior of electroactive compounds and for developing sensors for their detection.

Voltammetric Studies of Redox Behavior

Voltammetric techniques, such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry, are instrumental in understanding the redox properties of chemical compounds. These studies involve applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. This provides information about the oxidation and reduction potentials, reversibility of electron transfer, and reaction kinetics.

However, specific voltammetric studies detailing the unique redox behavior of this compound are not extensively available in the retrieved scientific literature. While phenothiazine derivatives are known for their electroactive properties due to the presence of the sulfur and nitrogen atoms in their heterocyclic ring system, leading to characteristic oxidation processes, detailed electrochemical profiles for this compound itself are not widely reported. General studies on the redox behavior of organic compounds by cyclic voltammetry provide insights into the principles that would be applied to this compound, such as observing anodic or cathodic peaks corresponding to electron transfer processes nih.gov.

Development of Electrochemical Sensors for this compound Detection

The development of electrochemical sensors relies on the specific electrochemical properties of an analyte to enable its selective and sensitive detection. These sensors often incorporate modified electrodes to enhance the analytical performance.

Despite the potential for electrochemical sensing of electroactive compounds, dedicated research on the development of electrochemical sensors specifically for this compound detection is not widely documented in the retrieved literature. The existing body of work on electrochemical sensors often focuses on structurally similar phenothiazine derivatives or other antihistamines, demonstrating the feasibility of this approach for related compounds mdpi.comamecj.comresearchgate.netnih.gov. Such sensors typically involve modifying electrode surfaces with nanomaterials or polymers to improve sensitivity, selectivity, and stability, offering advantages like rapid response times and cost-effectiveness. The absence of specific reports for this compound suggests an area for potential future research.

Method Validation and Quality Assurance in Analytical Chemistry

Method validation and quality assurance are critical components in analytical chemistry, ensuring that an analytical method is suitable for its intended purpose and produces reliable, accurate, and consistent results. This process involves evaluating several key parameters in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH).

For this compound, specific, detailed method validation and quality assurance studies are not extensively documented in the readily available scientific literature. However, any analytical method developed for the characterization or quantification of this compound would necessarily undergo rigorous validation. The essential parameters for method validation include:

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the analytical response over a defined range.

Accuracy: The closeness of agreement between the test result and the accepted reference value. This is often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

These validation parameters are fundamental to establishing the reliability of any analytical procedure for this compound, ensuring its suitability for applications ranging from research to quality control.

Chemical Stability and Degradation Pathways of Chlorphenethazine

Photodegradation Mechanisms and Kinetics

Specific detailed research findings on the photodegradation mechanisms and kinetics of Chlorphenethazine were not explicitly available in the conducted searches. While photostability is a general concern for many pharmaceutical compounds, detailed pathways, quantum yields, or kinetic data for this compound's degradation under light exposure were not identified.

Hydrolytic Stability and Identification of Degradation Products under Varied pH Conditions

Comprehensive data on the hydrolytic stability of this compound and the identification of its specific degradation products under varied pH conditions were not found in the search results. The stability of active pharmaceutical ingredients (APIs) in aqueous solutions, particularly across different pH ranges (e.g., simulating gastrointestinal conditions), is generally important for drug development researchgate.net. However, specific information detailing the breakdown products of this compound via hydrolysis or its half-lives at different pH values was not provided.

Oxidative Degradation Profiles and Radical Scavenging Properties

Detailed oxidative degradation profiles and information regarding the radical scavenging properties of this compound were not identified in the available search results. The susceptibility of a compound to oxidation, including its interaction with reactive oxygen species, is a key aspect of chemical stability, but specific data for this compound were not found.

Development of Stability-Indicating Analytical Methods for Degradation Assessment

The development of robust analytical methods is crucial for assessing the stability and degradation of chemical compounds. While general analytical methodologies for screening environmental contaminants, including pharmaceuticals and their transformation products, have been developed, specific stability-indicating analytical methods tailored for the degradation assessment of this compound were not detailed core.ac.ukumweltbundesamt.deemblasproject.org. Techniques like accurate mass data-independent acquisition methods are used to strengthen the identification of analytes in environmental samples, which can include degradation products core.ac.uk.

Environmental Fate of this compound (Chemical Degradation Aspects, not Ecological Impact)

This compound has been identified as a "contaminant of emerging concern" (CEC) and has been screened for in various environmental matrices, including water and sediment umweltbundesamt.deemblasproject.org. Its presence in these environments suggests that it undergoes chemical degradation processes, leading to the formation of transformation products (TPs) umweltbundesamt.deemblasproject.org.

Persistence and Transformation in Aqueous Environments

As a pharmaceutical, this compound is among the substances that are introduced into the environment through anthropogenic activities and have the potential to enter aquatic food webs umweltbundesamt.de. Screening studies have detected this compound and its transformation products in water samples, indicating its persistence to some extent and its capacity to undergo chemical transformations within aqueous environments umweltbundesamt.deemblasproject.org. However, specific half-lives or detailed transformation pathways in water were not provided.

Derivatization and Analog Development for Chemical Research

Rational Design Principles for Chlorphenethazine Analogs with Modified Chemical Properties

The rational design of this compound analogs is guided by established structure-activity relationships within the broader class of phenothiazine (B1677639) compounds. The primary goals of these designs are to modulate receptor binding affinity and selectivity, as well as to introduce functionalities that can serve as reporters or reactive groups for further studies. Key structural features of the this compound molecule are systematically altered to achieve these desired chemical properties.

One of the most critical areas for modification is the 2-position of the phenothiazine ring system. The presence of an electron-withdrawing group at this position, such as the chlorine atom in this compound, is known to be crucial for its activity. lww.comslideshare.net Analogs can be designed with alternative electron-withdrawing substituents (e.g., trifluoromethyl) to investigate the impact on receptor interaction and potency. slideshare.net It has been suggested that these substituents engage in favorable Van der Waal's interactions with the target receptor.

Another key element for rational design is the three-carbon propyl chain linking the phenothiazine nitrogen (N-10) to the piperazine (B1678402) ring. This specific chain length is considered optimal for potent neuroleptic activity. lww.comslideshare.net Shortening or lengthening this linker drastically reduces activity. slideshare.net Therefore, analogs are typically designed to maintain this three-carbon spacer, although modifications such as introducing rigidity or specific stereochemistry could be explored to probe conformational requirements for receptor binding.

Structure-Activity Relationship (SAR) Studies Focused on In Vitro Binding and Theoretical Activity

Structure-activity relationship (SAR) studies of this compound and its analogs are fundamental to understanding the molecular determinants of their biological activity. These studies typically involve synthesizing a series of related compounds and evaluating their in vitro binding affinities for relevant biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors.

Key SAR Findings for the Phenothiazine Scaffold:

Substitution at the 2-Position: As mentioned, an electron-withdrawing group at the C-2 position of the phenothiazine ring is paramount for high affinity to dopamine receptors. The order of potency is generally trifluoromethyl > chloro. slideshare.net

N-10 Side Chain: A three-carbon chain between the phenothiazine nitrogen and the terminal amine is optimal for dopamine receptor antagonism. lww.compharmacy180.com Shortening the chain to two carbons tends to increase antihistaminic and anticholinergic activities. slideshare.net

Terminal Amino Group: A tertiary amine is required for maximal potency. pharmacy180.com Piperazine-containing phenothiazines generally exhibit higher affinity for dopamine receptors compared to those with simple aliphatic side chains. auburn.edu Furthermore, the introduction of a hydroxyethyl (B10761427) group on the piperazine ring, as seen in this compound, can enhance potency compared to an unsubstituted piperazine.

The following interactive table presents hypothetical in vitro binding data for a series of this compound analogs to illustrate potential SAR trends at the dopamine D2 receptor.

CompoundR-Group at C-2N-10 Side ChainKi (nM) at D2 Receptor
This compound-Cl-CH2CH2CH2-N(piperazine)-CH2CH2OH1.5
Analog A-H-CH2CH2CH2-N(piperazine)-CH2CH2OH50.2
Analog B-CF3-CH2CH2CH2-N(piperazine)-CH2CH2OH0.8
Analog C-Cl-CH2CH2-N(piperazine)-CH2CH2OH25.6
Analog D-Cl-CH2CH2CH2-N(piperazine)-H3.1
Analog E-OCH3-CH2CH2CH2-N(piperazine)-CH2CH2OH85.4

Theoretical activity studies, often employing computational modeling and quantitative structure-activity relationship (QSAR) analysis, complement these experimental findings. Such studies can help to rationalize the observed binding data in terms of molecular properties like electronic distribution, steric hindrance, and conformational preferences.

Synthesis of this compound Derivatives for Chemical Biology Probes

The synthesis of this compound derivatives as chemical biology probes enables the investigation of its molecular targets and mechanisms of action in complex biological systems. These probes are typically designed to incorporate a reporter group, such as a fluorescent dye, or a reactive moiety for affinity-based target identification.

A common strategy for creating such probes involves modifying the terminal hydroxyethyl group of the piperazine side chain. This hydroxyl group provides a convenient handle for chemical ligation without significantly altering the core pharmacophore responsible for receptor binding. For example, the hydroxyl group can be acylated or etherified with a linker that is subsequently attached to a fluorescent molecule like a coumarin (B35378) or a rhodamine derivative. The synthesis would typically involve protecting the piperazine secondary amine if necessary, followed by coupling to the desired reporter moiety and subsequent deprotection.

Another approach is to synthesize analogs with a reactive group, such as an isothiocyanate or a bromoacetylamido group, which can form a covalent bond with nearby nucleophilic residues on the target protein. nih.gov This allows for irreversible labeling and subsequent identification of the binding proteins through techniques like mass spectrometry-based proteomics. The synthesis of these derivatives would involve introducing a precursor to the reactive group, such as an amine, onto the piperazine side chain, which is then converted to the desired reactive functionality in a final step.

Development of Chemical Libraries Based on the this compound Scaffold

The development of chemical libraries based on the this compound scaffold is a powerful approach for discovering new compounds with novel or improved biological activities. Combinatorial chemistry and parallel synthesis techniques can be employed to generate a large number of analogs by systematically varying the substituents at key positions of the molecule. nih.gov

A typical library synthesis would involve a modular approach, starting with a common intermediate, such as 2-chlorophenothiazine. This core can then be alkylated with a variety of side chains at the N-10 position. For a this compound-focused library, the side chain would likely be a derivative of N-(3-bromopropyl)piperazine, where the other piperazine nitrogen is functionalized with a diverse set of building blocks. These building blocks could include a range of alcohols, amines, carboxylic acids, and other functional groups, allowing for the exploration of a wide chemical space around the terminal end of the side chain.

Alternatively, a library could be generated by varying the substituent at the 2-position of the phenothiazine ring while keeping the this compound side chain constant. This would allow for a detailed investigation of the electronic and steric requirements at this position for optimal target engagement. The resulting library of compounds can then be screened in high-throughput assays to identify hits with desired properties, such as enhanced selectivity for a particular receptor subtype or a novel biological activity.

Future Research Directions and Unexplored Avenues in Chlorphenethazine Chemistry

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery and Characterization

De novo design of novel analogs: Generative AI can create new Chlorphenethazine analogs with optimized properties, predicting their synthetic accessibility and potential interactions with target molecules accscience.comroche.comresearchgate.net.

Predictive modeling of properties: ML models can forecast various physicochemical and optoelectronic properties of this compound and its derivatives, such as absorption spectra, electronic energy levels, and charge carrier mobility, thereby reducing the need for extensive experimental screening researchgate.netdiva-portal.org.

Automated synthesis planning: AI can aid in designing more efficient and sustainable synthetic routes for this compound and its complex derivatives, optimizing reaction conditions and predicting yields nih.gov.

High-throughput data analysis: AI can process and interpret large datasets generated from experimental characterization techniques, enabling faster identification of molecular interactions and structural features mednexus.org.

This computational approach can significantly streamline the research and development pipeline for this compound-based materials and functional molecules.

Application of Advanced Spectroscopic and Microscopic Techniques to Study Molecular Interactions

Advanced spectroscopic and microscopic techniques are crucial for gaining a deep understanding of the molecular interactions, excited-state behavior, and structural characteristics of this compound and its derivatives. These techniques provide insights at the atomic and molecular level, which are essential for rational design and optimization.

Key techniques and their applications include:

Time-resolved spectroscopy (e.g., nanosecond and femtosecond transient absorption, broadband fluorescence up-conversion): These methods allow for the study of excited-state dynamics, intramolecular charge transfer (ICT), and the photophysical properties of phenothiazine (B1677639) derivatives, which are critical for their application in optoelectronics acs.org.

Vibrational spectroscopy (FTIR and Raman spectroscopy): These techniques can elucidate the molecular interactions of phenothiazine dyes with surfaces, such as nanocrystalline TiO2, revealing electron transfer processes and the formation of radical-cations and dications tandfonline.com. They are also used for the structural confirmation of synthesized compounds orientjchem.orgrsc.orgresearchgate.nettandfonline.com.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR): NMR remains indispensable for the comprehensive structural characterization and confirmation of this compound and its newly synthesized analogs, providing detailed information on molecular connectivity and conformation rsc.orgresearchgate.nettandfonline.comacs.orgacs.orgnih.gov.

High-resolution mass spectrometry (HRMS): HRMS is vital for accurate mass determination and fragmentation analysis, which helps in confirming the molecular formula and identifying unknown compounds or reaction byproducts rsc.orgresearchgate.netcore.ac.uk.

Microscopic techniques (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Wide-Angle X-ray Scattering (WAXS)): These techniques are essential for visualizing molecular aggregation, studying particle morphology, and analyzing the packing and morphology of polymer films, which directly impact material performance rsc.orgacs.orgnews-medical.net.

By applying these advanced techniques, researchers can gain a more profound understanding of how structural modifications in this compound influence its electronic properties, aggregation behavior, and interactions within complex systems.

Innovations in Green Synthesis and Sustainable Production Technologies for this compound and Analogs

The development of green and sustainable synthetic methodologies is a critical future direction for the production of this compound and its analogs, aligning with global efforts to reduce environmental impact and enhance manufacturing efficiency. Green chemistry principles aim to minimize waste, reduce hazardous substance use, and improve energy efficiency researchgate.net.

Innovations in this area include:

Microwave-assisted organic synthesis (MAOS): MAOS offers a rapid and environmentally friendly alternative to conventional heating methods for synthesizing phenothiazine derivatives, significantly reducing reaction times and improving yields orientjchem.orgresearchgate.net.

Solvent-free and catalyst-free reactions: Exploring reactions that eliminate or minimize the use of organic solvents and traditional catalysts can lead to more sustainable and cost-effective production processes for phenothiazine compounds researchgate.net.

Green solvent-based synthesis: Utilizing environmentally benign solvents, such as water or deep eutectic solvents (DES), can reduce the ecological footprint of this compound synthesis researchgate.netresearchgate.net.

Continuous flow chemistry: This technology enables more efficient and safer production of active pharmaceutical ingredients and complex organic molecules, including phenothiazine derivatives, by offering better control over reaction parameters and facilitating telescoped syntheses researchgate.net.

Ultrasound-assisted synthesis: Ultrasonic irradiation can accelerate reactions and improve yields in the synthesis of phenothiazine derivatives, contributing to greener synthetic routes researchgate.netresearchgate.net.

These sustainable approaches are crucial for developing economically viable and environmentally responsible production methods for this compound and its future applications.

Exploration of this compound Derivatives in Materials Science and Functional Molecule Design

The phenothiazine core, present in this compound, is a highly versatile scaffold for designing functional materials with diverse applications, including conductive polymers and dyes rsc.orgresearchgate.net. Future research will increasingly focus on leveraging and modifying the this compound structure for advanced materials science.

Potential areas of exploration include:

Conductive polymers: Phenothiazine derivatives, including electropolymerized forms, are known for their conductive properties and are explored as electrocatalysts in biosensors and biofuel cells wikipedia.orgscientific.net. Research can focus on incorporating this compound into novel polymer architectures to create materials with tailored conductivity and stability for organic electronics and energy storage devices acs.orgnews-medical.netresearchgate.netacs.org.

Dyes and photosensitizers: Phenothiazine-based dyes are widely investigated for their application in dye-sensitized solar cells (DSSCs) due to their strong electron-donating character and ability to suppress molecular aggregation rsc.orgresearchgate.netgrafiati.commedcraveonline.comrsc.orgingentaconnect.comrsc.org. Future work could involve designing this compound derivatives as new sensitizers for enhanced photovoltaic performance or as photodynamic agents news-medical.netrsc.org.

Functional molecular probes: Phenothiazine-functionalized molecules have been developed as highly sensitive molecular probes for detecting specific chemical species, such as hypochlorite (B82951) and picric acid rsc.org. This compound could be modified to create new sensing platforms for environmental monitoring or biomedical diagnostics.

Light-emitting materials: By tuning the oxidation state of the sulfur atom in the phenothiazine core, the emission color of compounds can be altered, making them suitable for light-emitting electrochemical cells and other optoelectronic applications pusan.ac.kr.

Organic batteries: Phenothiazine polymers are emerging as versatile electrode materials for next-generation organic batteries, exhibiting reversible redox processes and high cycling stability researchgate.netacs.org. Research could explore this compound-based polymers for improved battery performance.

The ability to easily functionalize the phenothiazine core at various positions (N-10, C-2, C-3, C-7, C-8) provides ample opportunities for designing π-conjugated materials with specific optoelectronic properties rsc.org.

Q & A

Basic Question: What are the established methodologies for synthesizing and characterizing Chlorphenethazine in laboratory settings?

Answer:
this compound (2-Chloro-N,N-dimethyl-10H-phenothiazine-10-ethanamide, RN 2095-24-1) requires rigorous synthesis protocols. Key steps include:

  • Synthesis : Use reductive alkylation or condensation reactions, ensuring stoichiometric control and temperature monitoring. For example, phenothiazine derivatives often involve hydrazine intermediates (e.g., phenylhydrazone formation via ethanol reflux) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Novel compounds demand full spectral data (¹H/¹³C NMR, IR, UV-Vis) .
  • Documentation : Follow IUPAC naming conventions and report physical properties (melting point: 304.84°C; solubility: 1.5×10⁻⁵ M in aqueous solutions) .

Basic Question: How can researchers address discrepancies in solubility data for this compound across experimental conditions?

Answer:
Solubility variations arise from solvent polarity, temperature, and pH. Methodological approaches include:

  • Controlled Replicates : Conduct triplicate measurements under standardized conditions (e.g., 25°C, neutral pH).
  • Validation : Cross-reference with authoritative databases like Handbook of Aqueous Solubility Data (e.g., 4.573×10⁻³ g/L solubility at 0°C ).
  • Data Reporting : Specify solvent systems (e.g., ethanol vs. water) and use supporting information for extensive datasets .
PropertyValueConditionsSource
Solubility (Moles/L)1.500×10⁻⁵0°C
Solubility (Grams/L)4.573×10⁻³0°C

Advanced Question: What experimental design strategies resolve contradictions in this compound’s reported pharmacological activity?

Answer:
Conflicting bioactivity data (e.g., IC₅₀ variability) require:

  • Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition) with positive/negative controls.
  • Statistical Validation : Apply ANOVA or non-parametric tests to assess significance (p<0.05) .
  • Systematic Review : Follow Cochrane methods to aggregate evidence, assess bias, and update findings biennially .

Advanced Question: How can mechanistic studies elucidate this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock) to model binding affinities with phenothiazine-sensitive receptors .
  • Kinetic Assays : Measure time-dependent inhibition (e.g., kcat/KM ratios) to differentiate competitive vs. non-competitive mechanisms .
  • In Vivo Validation : Pair with knockout models to isolate target pathways .

Basic Question: What are best practices for conducting a literature review on this compound’s applications?

Answer:

  • Database Selection : Search PubMed, Web of Science, and Embase using MeSH terms (e.g., "phenothiazine derivatives/pharmacology").
  • Citation Tracking : Prioritize high-impact studies (Google Scholar’s citation counts >100) .
  • Gaps Identification : Classify studies by methodology (e.g., in vitro vs. in vivo) and highlight understudied areas (e.g., long-term toxicity) .

Advanced Question: How to validate analytical methods for this compound quantification in complex matrices?

Answer:

  • Linearity/Range : Test 5–6 concentrations with R² >0.99 .
  • Recovery Studies : Spike biological samples (e.g., plasma) at 80–120% to assess matrix effects .
  • Interlab Reproducibility : Share protocols via supplementary materials and use collaborative trials .

Basic Question: What factors influence this compound’s stability during storage and experimentation?

Answer:

  • Environmental Controls : Store at -20°C in amber vials to prevent photodegradation .
  • pH Monitoring : Use buffered solutions (pH 7.4) to avoid hydrolysis .
  • Stability Indicating Assays : Employ HPLC-DAD to detect degradation products .

Advanced Question: How can computational modeling predict this compound’s pharmacokinetic properties?

Answer:

  • QSAR Models : Corrogate logP (1.92 predicted) with absorption rates .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
  • Validation : Compare in silico results with in vivo pharmacokinetic data .

Basic Question: What protocols ensure ethical and safe handling of this compound in lab settings?

Answer:

  • Risk Assessment : Follow Laboratory Chemical Safety Summaries (LCSS) for PPE (e.g., nitrile gloves, fume hoods) .
  • Waste Management : Neutralize phenothiazine residues before disposal .
  • Training : Document SDS compliance and emergency response drills .

Advanced Question: How to address reproducibility challenges in this compound research?

Answer:

  • Open Science : Share raw data via repositories (e.g., Zenodo) and preprint platforms .
  • Method Granularity : Detail instrument calibration (e.g., HPLC column lot numbers) .
  • Peer Review : Engage methodologists to audit experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.